2H-Cyclopenta[B]quinoxaline 2H-Cyclopenta[B]quinoxaline
Brand Name: Vulcanchem
CAS No.: 774-68-5
VCID: VC16007941
InChI: InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2
SMILES:
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

2H-Cyclopenta[B]quinoxaline

CAS No.: 774-68-5

Cat. No.: VC16007941

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2H-Cyclopenta[B]quinoxaline - 774-68-5

Specification

CAS No. 774-68-5
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 2H-cyclopenta[b]quinoxaline
Standard InChI InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-7H,3H2
Standard InChI Key LASJUROBSVVXIQ-UHFFFAOYSA-N
Canonical SMILES C1C=C2C(=C1)N=C3C=CC=CC3=N2

Introduction

Structural and Molecular Properties

2H-Cyclopenta[B]quinoxaline (CAS 774-68-5) belongs to the quinoxaline family, featuring a bicyclic scaffold with a cyclopentane ring fused to a quinoxaline moiety. The quinoxaline component contains two nitrogen atoms at positions 1 and 4, contributing to its electron-deficient aromatic character . Key molecular properties include:

PropertyValue
Molecular FormulaC₁₁H₈N₂
Molecular Weight168.19 g/mol
Exact Mass168.0687 Da
Topological Polar Surface Area25.8 Ų
Hydrogen Bond Acceptors2

The planar geometry of the fused rings facilitates π-π stacking interactions, which are critical for its biological and optoelectronic activities . X-ray crystallography reveals bond lengths of 1.452–1.477 Å for the fused C–C bonds, indicating minimal double-bond character and weak electronic communication between the cyclopentane and quinoxaline subunits .

Synthesis Methods

Radical Cascade Cyclization

A visible-light-induced method employs cyclobutanone oxime esters and aryl isonitriles to generate nitrile radicals, which undergo insertion-cyclization to form the bicyclic core. This approach offers moderate to high yields (45–75%) and tolerates electron-withdrawing substituents .

Friedel–Crafts Annulation

4-Methylazulene derivatives react with 1,2-diamines under acidic conditions to construct the quinoxaline ring. For example, condensation of cyclopenta[cd]azulene-1,2-dione with o-phenylenediamine in ethanol yields 96% of the target compound .

Palladium-Catalyzed Cross-Coupling

Bromo-substituted precursors undergo Suzuki–Miyaura couplings with aryl boronic acids to introduce functional groups at the cyclopentane ring. This method is pivotal for tailoring solubility and electronic properties .

Biological Activities

Antiviral Mechanisms

2H-Cyclopenta[B]quinoxaline derivatives inhibit SARS-CoV-2 main protease (Mpro) by binding to hydrophobic residues (Leu286, Met276) and forming hydrogen bonds with Asn277 . Computational docking studies show binding affinities (ΔG) of −8.2 to −10.0 kcal/mol, comparable to repurposed drugs like Glecaprevir .

Anticancer Properties

The compound intercalates into DNA, disrupting topoisomerase II activity and inducing apoptosis in cancer cell lines (IC₅₀ = 0.41 μM for CypA inhibition) . Structural analogs exhibit enhanced activity against tyrosine kinases, with selectivity indices >10 for leukemia cells .

Antimicrobial Effects

Quaternary ammonium derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL) .

Applications in Materials Science

Organic Electronics

Quinoxaline-fused cyclopenta[cd]azulene derivatives exhibit ambipolar charge transport with hole/electron mobilities of 0.12/0.08 cm²·V⁻¹·s⁻¹. The low bandgap (1.8 eV) enables near-infrared absorption at 700–900 nm, suitable for organic photodetectors .

Metal Ligands

The electron-deficient quinoxaline nitrogen atoms coordinate to transition metals (e.g., Ru, Pt), forming complexes with tunable luminescence. A Ru(II) complex shows a 620 nm emission peak (Φ = 0.32) in dichloromethane .

Comparison with Structural Analogs

CompoundStructureKey Features
QuinoxalineBicyclicAntimicrobial, lower DNA affinity
Indolo[2,3-b]quinoxalineBicyclicHigh anticancer activity (IC₅₀ = 0.2 μM)
BenzothiazoleBicyclicAnti-inflammatory, limited solubility
2H-Cyclopenta[B]quinoxalineBicyclicDNA intercalation, antiviral, ambipolar

The fused cyclopentane ring in 2H-Cyclopenta[B]quinoxaline enhances planarity and π-conjugation compared to non-fused analogs, improving interactions with biological targets and organic semiconductors .

Future Directions

Ongoing research focuses on:

  • COVID-19 Therapeutics: Optimizing Mpro inhibitors via substituent engineering .

  • Organic Photovoltaics: Developing bulk heterojunction devices with >8% power conversion efficiency .

  • Antibiotic Resistance: Modifying the cyclopentane ring to overcome multidrug-resistant pathogens .

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